インドール, 3-((ジメチルアミノ)メチル)-5-ニトロ-

説明

Synthesis Analysis

The synthesis of 5-amino-3-(2-dimethylaminoethyl)indole, closely related to the compound , involves a short three-step process starting from commercially available 5-nitroindole. This process includes reaction with oxalyl chloride, followed by dimethylamine to afford N,N-dimethyl 5-nitroindole-3-glyoxamide, which is then reduced to the target compound (MacorJohn et al., 1993).

Molecular Structure Analysis

The molecular structure of related compounds, such as N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, has been elucidated using X-ray crystallography, showcasing the indole's adaptability in forming complex structures with potential biological activity (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Indole derivatives, including those with nitro substituents, participate in a variety of chemical reactions. For instance, the nitration of indole derivatives can lead to 3-nitro derivatives, highlighting the reactivity of the indole nucleus towards electrophilic substitution reactions (Berti et al., 1968).

Physical Properties Analysis

The physical properties of indole derivatives, such as solubility and melting points, are significantly influenced by substituents on the indole ring. For instance, the synthesis and characterization of 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole provided insights into its physical properties through spectroscopic methods (Bhat et al., 2017).

Chemical Properties Analysis

The chemical properties of indole derivatives are diverse, with reactivity patterns that include electrophilic substitutions, nucleophilic additions, and redox reactions. Nitrosation reactions of indoles, for example, demonstrate the versatility of indole compounds in undergoing various chemical transformations, leading to a wide range of products (Jackson et al., 1977).

科学的研究の応用

医薬品化学: 金属錯体

インドール含有金属錯体は、その重要な生物活性で知られています。インドールと遷移金属の組み合わせは、効果的な医薬品開発において重要な要素となる可能性があります。 これらの錯体は、抗増殖活性など、癌治療に不可欠な分野で有望な結果を示しています .

生物活性: インドールジテルペノイド

インドールジテルペノイド (IDT) は、インドールをコア構造とする構造的に多様な真菌二次代謝産物です。これらは、抗菌、抗昆虫、およびイオンチャネル阻害活性など、さまざまな生物活性を示します。 IDTは、特に緑内障などの状態の治療のためのBKチャネルブロッカーとして、創薬に用いられてきました .

酵素阻害: レニン活性

インドール誘導体、特にインドール3-カルボキサミド化合物は、レニン酵素活性を阻害するために使用されてきました。 これは、レニンが血圧を調節する体内のレニン-アンジオテンシン系において重要な役割を果たすため、高血圧の治療において重要です .

抗ウイルス用途

一部のインドール誘導体は、H1N1インフルエンザウイルスに対して有意な活性を示してきました。 これは、世界的なパンデミックの文脈において特に関連性が高い、抗ウイルス薬の開発におけるインドール化合物の可能性を示しています .

神経保護効果

インドール化合物は、神経変性疾患の治療に役立つ可能性のある神経保護効果について研究されてきました。 神経伝達物質系を調節する能力は、アルツハイマー病などの状態における治療的用途の候補となっています .

作用機序

Target of Action

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The nitrogen-bearing heterocycle indole scaffold is considered one of the most privileged pharmacophores in heterocyclic compounds . The primary targets of indole derivatives are a variety of enzymes and proteins, with which they form hydrogen bonds, inhibiting their activity .

Mode of Action

The interaction of indole derivatives with their targets often results in the inhibition of the target’s activity . For example, substitution of indole at the C5 position plays an important role in Sir 2 protein inhibition . The mode of action of indole derivatives can vary depending on the specific derivative and target, but generally involves the formation of hydrogen bonds with the target, leading to changes in the target’s activity .

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For instance, indole-3-acetic acid (IAA) methyltransferase (IAMT) modulates IAA homeostasis in plant tissues through methylation of IAA’s free carboxyl group . The biosynthesis pathways of IAA in microorganisms include the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway . These pathways interact with each other through common key genes to constitute a network of IAA biosynthesis .

Pharmacokinetics

The pharmacokinetics of indole derivatives can vary depending on the specific derivative. Generally, pharmacokinetic studies would involve the investigation of the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which would impact its bioavailability .

Result of Action

The result of the action of indole derivatives can vary depending on the specific derivative and its target. For instance, indole derivatives have been found to have various biologically vital properties, including anticancer, antiviral, antimicrobial, anti-inflammatory, antiHIV, and antidiabetic activities . The specific molecular and cellular effects would depend on the particular derivative and its mode of action.

Action Environment

The action, efficacy, and stability of indole derivatives can be influenced by various environmental factors. For instance, the production and utilization of IAA in agriculture can be promoted by mechanism studies on the biosynthesis and functions of IAA in microorganisms . Additionally, the synthesis of indole derivatives can be influenced by factors such as temperature, pH, and the presence of other chemicals .

将来の方向性

The future directions for the study of “Indole, 3-((dimethylamino)methyl)-5-nitro-” and other indole derivatives are vast. They are important types of molecules and natural products and play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and the development of new pharmaceutical compounds based on indole derivatives are promising areas for future research .

特性

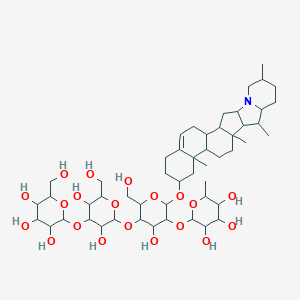

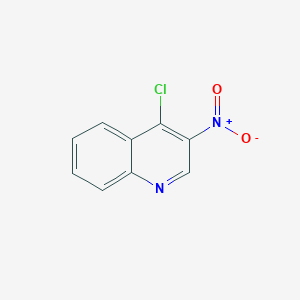

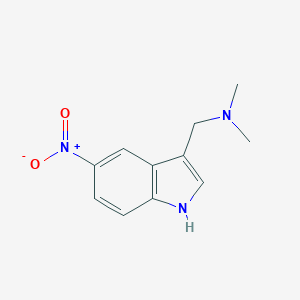

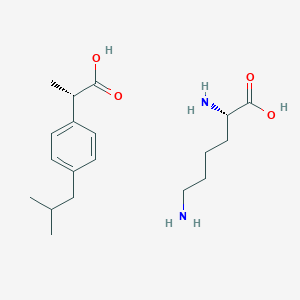

IUPAC Name |

N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-13(2)7-8-6-12-11-4-3-9(14(15)16)5-10(8)11/h3-6,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNVKGIWGOHXPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187730 | |

| Record name | Indole, 3-((dimethylamino)methyl)-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3414-64-0 | |

| Record name | Indole, 3-((dimethylamino)methyl)-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003414640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3414-64-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole, 3-((dimethylamino)methyl)-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone](/img/structure/B17023.png)

![N-[2-(diethylamino)ethyl]-4-hydroxybenzamide](/img/structure/B17031.png)